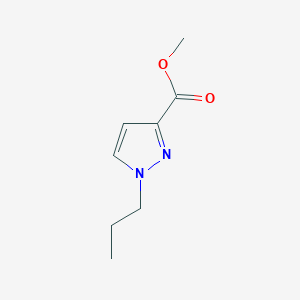
Désacétyldoronine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desacetyldoronine is a pyrrolizidine alkaloid derived from the plant species Jacobaea. It is a naturally occurring compound with the molecular formula C19H28ClNO7 and a molecular mass of 417.88 g/mol . This compound is known for its complex structure and potential biological activities.
Applications De Recherche Scientifique
Desacetyldoronine has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desacetyldoronine involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of Desacetyldoronine is less common due to its complex structure. advanced techniques in organic synthesis and biotechnology may facilitate large-scale production. These methods often involve the use of biocatalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Desacetyldoronine undergoes various chemical reactions, including:
Substitution: Desacetyldoronine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Mécanisme D'action
The mechanism of action of Desacetyldoronine involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation . By binding to COX-2, Desacetyldoronine can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- Floradnin
- Onetine
- 22310115
- 21159807
Comparison: Desacetyldoronine is unique due to its specific structure and biological activities. While similar compounds like Floradnin and Onetine also exhibit biological activities, Desacetyldoronine’s ability to inhibit COX-2 with high specificity sets it apart .
Propriétés
Numéro CAS |
120481-77-8 |
|---|---|
Formule moléculaire |
C19H28ClNO7 |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5- |
Clé InChI |
OMHSMPLRLNEBIB-ACAGNQJTSA-N |
SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |
SMILES isomérique |
CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)Cl)O |
SMILES canonique |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)



![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)








